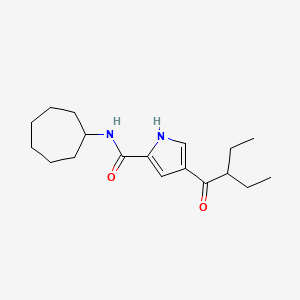

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Description

Synthesis Analysis

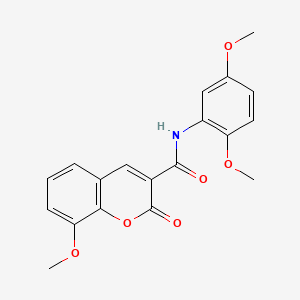

The synthesis of various cyclohexanecarboxamide and cyclopentene-1-carboxamide derivatives has been explored in the provided studies. In one study, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, with aryl substituents ranging from phenyl to naphthalen-1yl . Another research focused on the thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives to form 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives . Additionally, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives were synthesized and confirmed by NMR and MS spectral data . Syntheses of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides were also reported, with the aim of mimicking the phosphoSer–Pro dipeptide motif .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized by single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . This detailed structural analysis provides insight into the conformational stability of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include dimerization cyclization, which was thermally induced in the case of ethyl N-(styrylcarbamoyl)acetate derivatives . The Stille, Sonogashira, and Suzuki couplings were employed to join side chains to cyclopentene-1-carboxylate esters . These reactions are crucial for the formation of the target compounds and demonstrate the versatility of the synthetic methods used.

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of "N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide," they do provide some insights into the properties of similar compounds. For instance, the thermal-induced reactions suggest that the compounds have specific thermal properties that enable their transformation under high temperatures . The intramolecular hydrogen bond observed in the crystal structure analysis indicates potential solubility and stability characteristics .

Case Studies and Applications

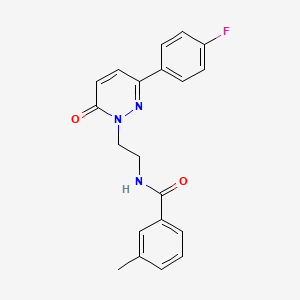

The antitubercular activity of the synthesized pyrimidine-5-carboxamide derivatives was evaluated, with some compounds showing potent activity against Mycobacterium tuberculosis . This suggests potential pharmaceutical applications for these compounds. Docking studies also suggest that these compounds could interact with the binding site of enoyl-CoA hydratase, indicating their mechanism of action as anti-TB agents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Synthesis Pathways and Structural Elucidation : The compound has been involved in the study of chemical reactions and structural analysis. For instance, Stájer et al. (2006) explored the reactions of related compounds with various oxocarboxylic acids, forming pyrrolopyrimidinediones and pyrimidoisoindolinedione through cyclization and thermolysis. This study not only described the synthetic pathways but also involved the structural elucidation of the newly formed compounds through NMR spectroscopy and X-ray structure determination (Stájer, Szabó, Sohár, Csámpai, & Sillanpää, 2006).

Pharmacological Research and Molecular Docking Studies

Binding Affinity and Molecular Interaction Studies : Research by Pinna et al. (2002) involved the synthesis and evaluation of derivatives and structural analogues of similar compounds for their ability to bind to dopamine D2-like receptors. The study provided insights into the structural contribution of certain moieties to receptor binding, and behavioral tests were conducted in rats to assess the pharmacological properties (Pinna, Pirisi, Chelucci, Mussinu, Murineddu, Loriga, D’Aquila, & Serra, 2002).

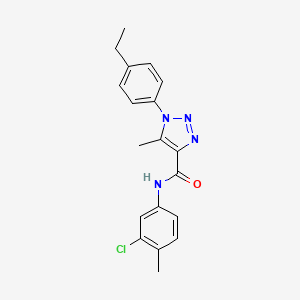

Antitubercular Activity and Molecular Docking : Srinu et al. (2019) synthesized a series of compounds related to N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide and evaluated their antitubercular activity. Molecular docking studies were also conducted to understand the interaction of these compounds with the binding site of enoyl-CoA hydratase, highlighting their potential as anti-TB agents (Srinu, Parameshwar, Charan, Srinivas, Rao, Chandra, & Varma, 2019).

Antibacterial and Antimicrobial Studies

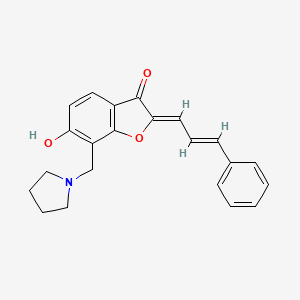

Synthesis and Bioevaluation as Antimicrobial Agents : Research on the synthesis of new derivatives of pyrrole, including modifying atoms of chlorine, amide, and 1,3-oxazole fragments, has shown promise in the field of new antimicrobial agents. This investigation highlighted the design, synthesis, and bioevaluation of these compounds, emphasizing their potential as antimicrobial agents (Unnamed Authors, 2020).

Design and Synthesis of Antibacterial Agents : Mane et al. (2017) synthesized and evaluated a series of pyrrole–2–carboxamide derivatives for their antibacterial activity. This study provided insights into the structure-activity relationship of these compounds and their potential as novel antibacterial agents (Mane, Surwase, Biradar, Sarnikar, Jawle, Shinde, & Khade, 2017).

properties

IUPAC Name |

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSCBBMHDMBPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330142 | |

| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

439096-45-4 | |

| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)

![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)

![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)